molecular formula C9H7FN2 B14029004 6-Fluoro-5-methylquinoxaline

6-Fluoro-5-methylquinoxaline

Cat. No.: B14029004
M. Wt: 162.16 g/mol
InChI Key: OUSISOACRKUKRM-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylquinoxaline is a high-purity (95%) chemical intermediate with the molecular formula C9H7FN2 . It is supplied for research applications only. Quinoxaline derivatives are a fused heterocycle ring system of significant interest in medicinal chemistry due to their wide range of pharmacological activities . The incorporation of a fluorine atom at the 6-position is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability . Researchers value this particular scaffold for developing novel bioactive molecules, as the quinoxaline core is known to be a bioisostere for quinoline and naphthalene rings . Fluorinated quinoxalines are key precursors in the synthesis of more complex derivatives, such as quinoxaline 1,4-di-N-oxides, which are investigated for their potential antimycobacterial, antiprotozoal, and anticancer activities . The reactivity of the fluorine atom makes it a versatile handle for further functionalization; for instance, it can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of other functional groups like methoxy or amino moieties . Store this reagent sealed in a dry environment at 2-8°C. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

6-fluoro-5-methylquinoxaline

InChI

InChI=1S/C9H7FN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3

InChI Key

OUSISOACRKUKRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN=C12)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 6 Fluoro 5 Methylquinoxaline and Its Analogs

Classical Condensation Strategies for Quinoxaline (B1680401) Core Formation

The traditional and most fundamental approach to quinoxaline synthesis involves the condensation of an aromatic diamine with a dicarbonyl compound. This method's reliability and versatility have made it a cornerstone of heterocyclic chemistry for over a century.

Condensation of 1,2-Aryl Diamines with 1,2-Dicarbonyl Compounds

The synthesis of 6-fluoro-5-methylquinoxaline via this classical route would theoretically commence with 4-fluoro-3-methyl-1,2-phenylenediamine as the key starting material. This diamine is then reacted with a suitable 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative, to form the pyrazine (B50134) ring of the quinoxaline system. The reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization.

A variety of catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of this condensation. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times to as little as 60 seconds at 160 watts, offering a "green" alternative to conventional heating . The choice of the 1,2-dicarbonyl compound dictates the substitution pattern at the 2 and 3 positions of the resulting quinoxaline. For example, the use of benzil would lead to a 2,3-diphenyl-6-fluoro-5-methylquinoxaline.

1,2-Aryl Diamine1,2-Dicarbonyl CompoundPotential ProductReaction Conditions
4-Fluoro-3-methyl-1,2-phenylenediamineGlyoxalThis compoundAcid catalysis, conventional heating or microwave irradiation
4-Fluoro-3-methyl-1,2-phenylenediamineBenzil6-Fluoro-5-methyl-2,3-diphenylquinoxalineAcid catalysis, conventional heating or microwave irradiation
4-Fluoro-3-methyl-1,2-phenylenediamine2,3-Butanedione6-Fluoro-2,3,5-trimethylquinoxalineAcid catalysis, conventional heating or microwave irradiation

One-Pot Annulation Reactions

For instance, a one-pot regiospecific synthesis of substituted quinoxalines has been developed from o-phenylenediamines and ynones under metal-free conditions acs.org. This process involves a sequence of an intermolecular Michael addition, a dehydration condensation, and a base-promoted C-α-CH₂-extrusion, providing high regioselectivity and yields for a variety of quinoxalines acs.org. While not explicitly demonstrated for this compound, this methodology could potentially be adapted by using 4-fluoro-3-methyl-1,2-phenylenediamine as the starting diamine.

Another one-pot approach involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, catalyzed by an iron complex nih.gov. In this reaction, the alcohol serves as a hydrogen donor to reduce the nitro group to an amine, which then condenses with the in situ oxidized diol to form the quinoxaline ring nih.gov. This method avoids the need for external redox reagents and generates water as the only byproduct, highlighting its green chemistry credentials nih.gov.

Modern and Catalytic Synthetic Approaches

The field of organic synthesis has been revolutionized by the advent of metal-catalyzed reactions, which often provide milder reaction conditions, greater functional group tolerance, and novel synthetic pathways.

Metal-Catalyzed Reactions in Quinoxaline Synthesis

Various transition metals, including palladium and copper, have been employed as catalysts in the synthesis of quinoxalines. These metals can facilitate a range of transformations, including cross-coupling reactions and cycloadditions, that lead to the formation of the quinoxaline core or its precursors.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of the quinoxaline ring from simple precursors is less common, these methods are invaluable for the synthesis of substituted quinoxalines and their precursors.

For example, a bromo-substituted quinoxaline can be functionalized through a Suzuki coupling reaction with a boronic acid or ester to introduce a wide variety of substituents. Although a direct synthesis of this compound using this method is not prominently described, one could envision a strategy where a suitably substituted and halogenated benzene (B151609) derivative undergoes palladium-catalyzed amination to form a diamine precursor, which could then be cyclized to the desired quinoxaline.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its high efficiency and specificity in forming 1,2,3-triazoles. While this reaction does not directly form the quinoxaline ring, it can be used to synthesize triazole-containing quinoxaline derivatives.

For instance, a quinoxaline bearing an azide or alkyne functional group could be readily coupled with a corresponding alkyne or azide partner using a copper(I) catalyst. This approach allows for the modular synthesis of complex quinoxaline-based structures. A related application involves the synthesis of 6-chloro-7-fluoro quinoxaline derivatives, where a 1,2-diamino-4-chloro-5-fluorobenzene is cyclized with various diketones nih.gov. This highlights a synthetic pathway that could be analogous for the preparation of this compound by starting with the corresponding 4-fluoro-3-methyl-1,2-phenylenediamine.

Overview of Synthetic Methodologies
MethodologyKey ReactantsCatalyst/ConditionsKey Advantages
Classical Condensation1,2-Aryl Diamine, 1,2-Dicarbonyl CompoundAcid catalysis, Heat/MicrowaveWell-established, versatile
One-Pot Annulationo-Phenylenediamine, YnoneMetal-free, base-promotedHigh regioselectivity and efficiency acs.org
One-Pot Transfer Hydrogenation2-Nitroaniline, Vicinal diolIron complexAtom economical, no external redox agents nih.gov
Palladium-Catalyzed Cross-CouplingHalogenated precursors, Boronic acids/estersPalladium catalystFunctional group tolerance, C-C bond formation
Copper(I)-Catalyzed Cycloaddition (for derivatives)Azide/Alkyne functionalized quinoxalinesCopper(I) catalystHigh efficiency, modular "click" approach

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, and its application to the synthesis of quinoxaline derivatives has proven highly effective. This technique dramatically reduces reaction times from hours to mere minutes while often improving product yields. orientjchem.orge-journals.inudayton.edu The synthesis of quinoxaline scaffolds, including fluoro-substituted variants, typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Under microwave irradiation, this reaction can be carried out efficiently, often in solvent-free conditions, which aligns with the principles of green chemistry. e-journals.inudayton.edu

For instance, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine with benzil to yield 5-chloro-6-fluoro-2,3-diphenyl quinoxaline was achieved in just 90 seconds under solvent-free microwave irradiation at 320 watts. orientjchem.org Subsequent nucleophilic substitution reactions on this scaffold were also accelerated, with reaction times decreasing from 14 hours under conventional heating to just 1 hour using a modified microwave oven. orientjchem.org This rapid, high-yielding methodology offers a stark contrast to traditional methods, providing a powerful platform for the rapid generation of quinoxaline libraries. e-journals.indigitellinc.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives

Parameter Conventional Method Microwave-Assisted Method Reference
Reaction Time Hours to days Minutes orientjchem.orge-journals.in
Yield Moderate to good Good to excellent (80-90%) e-journals.in
Conditions Often requires reflux and hazardous solvents Can be solvent-free, milder conditions e-journals.inudayton.edu
Energy Consumption High Low ijirt.org

Organocatalytic Systems (e.g., Pentafluorophenylammonium triflate)

The use of organocatalysts in organic synthesis has gained considerable traction as a sustainable alternative to metal-based catalysts. In the context of quinoxaline synthesis, acidic organocatalysts facilitate the key condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. One such effective catalyst is pentafluorophenylammonium triflate (PFPAT). jksus.orgjksus.org This catalyst operates as a Brønsted acid, activating the carbonyl groups of the dicarbonyl compound, thereby promoting the cyclocondensation reaction.

The application of catalysts like PFPAT and 3,5-bis(trifluoromethyl)phenylammonium triflate (BFPAT) allows the synthesis of a wide variety of quinoxaline derivatives in high yields under mild conditions. eurekaselect.com A significant advantage of these systems is their ability to function efficiently in environmentally benign solvents like water. eurekaselect.com The methodology is characterized by its simplicity, good yields, atom economy, and the potential for catalyst recycling, making it an attractive approach for sustainable chemical production. jksus.orgjksus.org

Green Chemistry Approaches in Quinoxaline Preparation

The synthesis of quinoxalines has been a focal point for the application of green chemistry principles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirt.orgekb.egbenthamdirect.com Key strategies include the use of alternative energy sources like microwave and ultrasonic irradiation, the employment of eco-friendly solvents such as water or ethanol, and the development of solvent-free reaction conditions. benthamdirect.comresearchgate.net

Catalysis is a cornerstone of green quinoxaline synthesis. This includes the use of reusable heterogeneous catalysts, such as silica nanoparticles and various nanocatalysts, which can be easily recovered and reused, thereby reducing waste. rsc.org Organocatalysis, as discussed previously, also represents a significant green advancement by avoiding the use of toxic or precious metals. nih.gov These eco-friendly protocols often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods, which frequently rely on hazardous solvents and energy-intensive processes. ijirt.orgresearchgate.net The overarching goal is to develop synthetic routes that are not only efficient but also sustainable and environmentally responsible. ekb.egbenthamdirect.com

Functionalization and Derivatization Strategies for this compound Scaffolds

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic substituents onto the quinoxaline core is a common strategy to modulate the compound's physicochemical and biological properties. This is typically achieved through cross-coupling reactions where a halogenated quinoxaline precursor is reacted with an organometallic reagent (e.g., boronic acids in Suzuki coupling) or through direct C-H arylation methods. For a scaffold like this compound, the existing C-F bond or a C-H position could potentially be targeted for such modifications, depending on the reaction conditions and catalytic system employed. The electronic nature of the quinoxaline ring system, influenced by the nitrogen atoms, facilitates certain types of coupling reactions, allowing for the construction of complex biaryl and heteroaryl structures.

Transformations Involving Nitrogen Oxidation (N-Oxides)

Oxidation of the nitrogen atoms in the pyrazine ring of the quinoxaline scaffold leads to the formation of quinoxaline N-oxides, most commonly quinoxaline 1,4-di-N-oxides. nih.gov These derivatives often exhibit distinct and enhanced biological activities compared to their non-oxidized parent compounds. The synthesis of these N-oxides can be achieved through various methods, with the Beirut reaction being a classical and effective approach. nih.gov This reaction involves the condensation of a benzofuroxan (a cyclic N-oxide) with a β-keto compound. For instance, a substituted benzofuroxan can react with an appropriate ketone to yield the corresponding 1,4-di-N-oxide quinoxaline derivative. nih.gov The N-oxide functionalities significantly alter the electronic properties of the quinoxaline ring, influencing its reactivity and potential as a pharmacophore. nih.gov

Selective Substitutions and Modifications at Specific Positions

Selective functionalization of the this compound scaffold is governed by the inherent electronic properties of the molecule. The pyrazine ring is electron-deficient, which activates the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position is a particularly good leaving group for SNAr reactions, allowing for its replacement by various nucleophiles such as amines, alkoxides, and thiolates. beilstein-journals.org

The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. The electron-withdrawing nature of the pyrazine ring and the fluorine atom deactivates the ring for electrophilic aromatic substitution but activates it for nucleophilic attack. The precise position of substitution can be controlled by factors such as the nature of the nucleophile, solvent, and temperature. rsc.org This allows for the targeted modification of the quinoxaline core, enabling the synthesis of specific isomers and analogs with tailored properties.

Derivatization for Enhanced Spectroscopic Properties

The targeted derivatization of the quinoxaline scaffold is a key strategy for modulating its electronic and, consequently, its spectroscopic properties. While specific studies on the derivatization of this compound for enhancing spectroscopic features are not extensively documented, the principles can be inferred from research on analogous quinoxaline and quinoline compounds. Functionalization allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and other photophysical parameters.

Common derivatization approaches for heterocyclic compounds like quinoxalines include the formation of metal complexes or the introduction of various functional groups. For instance, the coordination of quinoxaline ligands, which possess N and O donation sites, with transition metal ions like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) has been reported to form chelates with distinct spectroscopic and thermal properties. eurjchem.com The resulting metal complexes are often characterized by elemental analysis, IR, 1H NMR, and solid reflectance spectroscopy to confirm their structure and electronic properties. eurjchem.com

Another effective method for modifying spectroscopic characteristics is the synthesis of Schiff base derivatives. By reacting quinolinecarbaldehydes with primary amines, researchers have created Schiff bases whose properties were characterized using techniques including FTIR, electronic absorption spectroscopy, and multinuclear NMR. mdpi.com Such modifications can significantly alter the electronic structure of the aromatic system. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to understand how substitutions influence the spectroscopic and chemical properties of quinoline derivatives. researchgate.netdergipark.org.tr These studies reveal that substitutions can considerably alter the reactive nature and physical properties of the parent molecule. dergipark.org.tr

These established methodologies could theoretically be applied to this compound. The introduction of metal-coordinating moieties or the formation of Schiff bases at appropriate positions on the quinoxaline core would be expected to yield derivatives with tailored spectroscopic profiles, suitable for various applications in materials science and analytical chemistry.

Mechanistic Investigations of this compound Formation and Transformations

Understanding the reaction mechanisms involved in the formation and transformation of this compound is fundamental to optimizing its synthesis and predicting its reactivity. This section examines the mechanistic pathways of quinoxaline synthesis, the critical role of reaction intermediates, and how substituents like fluorine and methyl groups direct the course of these reactions.

Elucidation of Reaction Mechanisms in Quinoxaline Synthesis

The most prevalent and classical method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The formation of this compound would thus typically proceed via the reaction of 4-fluoro-3-methyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or benzil.

The reaction mechanism is generally understood to be a two-step process:

Condensation: One of the amino groups of the substituted o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by the elimination of a water molecule to form an imine intermediate.

Cyclization and Dehydration/Oxidation: The second amino group then attacks the remaining carbonyl carbon, leading to an intramolecular cyclization that forms a dihydroquinoxaline intermediate. This intermediate subsequently undergoes dehydration and oxidation to yield the final aromatic quinoxaline ring system.

This fundamental condensation reaction can be facilitated by various catalysts and reaction conditions, which can affect reaction rates and yields.

Influence of Substituents on Reaction Selectivity and Pathway

The substituents on the aromatic ring of the 1,2-diamine precursor have a profound impact on the synthesis and subsequent reactivity of the resulting quinoxaline. In the case of this compound, the fluorine and methyl groups on the benzene ring influence the reaction in several ways.

Electronic Effects: The fluorine atom at the 6-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the 5-position is an electron-donating group. These opposing electronic influences modulate the nucleophilicity of the two amino groups in the 4-fluoro-3-methyl-1,2-phenylenediamine precursor. This can affect the rate of the initial condensation step and, in cases where an unsymmetrical 1,2-dicarbonyl is used, can influence the regioselectivity of the cyclization.

Reactivity of the Final Product: The substituents also determine the reactivity of the final quinoxaline product. The fluorine atom, in particular, can be susceptible to nucleophilic substitution under certain conditions. Research on related fluoroquinoxaline derivatives has shown that fluorine atoms linked to the quinoxaline ring have a tendency to be displaced by other groups. nih.gov For instance, studies have demonstrated that a fluorine atom can be substituted by a methoxy group when the compound is dissolved in an ammonia-saturated methanol solution. nih.gov This highlights a potential transformation pathway for this compound, where the fluorine atom could serve as a leaving group for further functionalization.

The interplay between the electronic properties of the fluorine and methyl substituents thus governs not only the formation of the quinoxaline ring but also its potential for subsequent chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 5 Methylquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete picture of the molecular framework, connectivity, and spatial arrangement of 6-Fluoro-5-methylquinoxaline can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that are influenced by the electronic effects of the quinoxaline (B1680401) core, the methyl group, and the fluorine atom. By analyzing the known spectra of 5-methylquinoxaline and considering the substituent effects of fluorine, a detailed assignment can be proposed.

Proton (¹H) NMR: The protons on the pyrazine (B50134) ring (H-2 and H-3) are expected to appear as singlets or doublets in the downfield region, typically between 8.5 and 9.0 ppm, due to the deshielding effect of the two nitrogen atoms. The protons on the benzene (B151609) ring (H-7 and H-8) will be influenced by both the methyl group and the fluorine atom. The fluorine atom at C-6 will induce coupling with H-7, resulting in a doublet. The methyl group at C-5 will likely show a singlet in the upfield region, around 2.5-3.0 ppm.

Carbon (¹³C) NMR: The carbon atoms of the quinoxaline ring will resonate in the aromatic region (120-160 ppm). The carbons directly bonded to the nitrogen atoms (C-2 and C-3) will be significantly deshielded. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated compounds. The methyl carbon will appear as a sharp signal in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Multiplicity/Coupling Constants (J in Hz)
2~8.8~145s
3~8.8~145s
5-~135-
CH₃~2.7~18s
6-~158d, ¹JCF ≈ 240-260
7~7.6~115d, ³JHF ≈ 8-10
8~7.9~129d, ⁴JHF ≈ 4-6
4a-~140-
8a-~141-

Note: These are estimated values based on data from 5-methylquinoxaline and known substituent effects of fluorine. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorine compounds, which is generally between -100 and -140 ppm relative to CFCl₃. The precise chemical shift will be influenced by the electronic nature of the quinoxaline ring and the presence of the adjacent methyl group. The fluorine signal will likely appear as a doublet of doublets due to coupling with the ortho proton (H-7) and the meta proton (H-8).

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. A key correlation would be observed between H-7 and H-8, confirming their adjacent positions on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. A significant cross-peak would be expected between the protons of the methyl group at C-5 and the proton at C-6 (if it were present) or H-7, confirming their spatial proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the protonated carbons in the molecule, for example, linking the methyl proton signal to the methyl carbon signal.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic structure of this compound.

The FTIR spectrum of this compound would display characteristic absorption bands for the aromatic system and the C-F bond. Key expected vibrational modes include:

Aromatic C-H stretching: around 3050-3100 cm⁻¹

Aromatic C=C and C=N stretching: a series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching: a strong absorption band in the region of 1200-1250 cm⁻¹, which is characteristic of an aryl-fluoride bond.

Methyl C-H bending: vibrations around 1380 cm⁻¹ and 1460 cm⁻¹.

Predicted FTIR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3050-3100Medium
Aromatic C=C/C=N stretch1450-1600Medium to Strong
C-F stretch1200-1250Strong
Methyl C-H bend1380, 1460Medium

Note: These are estimated values based on typical ranges for these functional groups.

The UV-Vis spectrum of quinoxaline and its derivatives is characterized by π → π* electronic transitions. For this compound, multiple absorption bands are expected in the UV region. The parent quinoxaline shows strong absorptions around 230 nm and a weaker, more structured band around 300-320 nm. The addition of the methyl and fluoro groups may cause a slight bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, depending on the interplay of their electronic effects on the chromophore.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

TransitionPredicted λmax (nm)
π → π~230-240
π → π~310-330

Note: These are estimated values based on the UV-Vis spectrum of quinoxaline and general substituent effects.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in chemical analysis for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z ratio to a very high degree of precision, typically within a few parts per million (ppm). This accuracy allows for the determination of a unique elemental formula for a given molecular ion.

The primary advantage of HRMS in the study of this compound and its derivatives is its ability to confirm the molecular formula. nih.gov By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed formula, researchers can eliminate other potential formulas that may have the same nominal mass. For instance, a high-quality spectrum can yield mass accuracies within 1 mDa, enabling confident identification of synthetic compounds. nih.gov This high selectivity also enhances the sensitivity and detectability of analytes, even in complex mixtures. nih.gov

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C₉H₇FN₂
Monoisotopic Mass 162.06 g/mol
Theoretical [M+H]⁺ 163.0666
Required Mass Accuracy < 5 ppm

This table presents the calculated theoretical mass for the parent compound, which would be correlated with experimental HRMS data for formula confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including many quinoxaline derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with other cations. chemrxiv.org

For quinoxaline derivatives, ESI-MS is frequently used to generate the parent molecular ion with minimal fragmentation. nih.gov The intrinsic dissociation chemistry of these ions can then be studied using tandem mass spectrometry (ESI-MS/MS). nih.gov In an MS/MS experiment, the protonated molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of atoms within the molecule and to differentiate between isomers. This method has proven to be a specific and highly sensitive tool for the structural identification of novel glycoquinoxalinamine derivatives in the gas phase. nih.gov

X-ray Single-Crystal Diffraction for Definitive Solid-State Structure

By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density throughout the crystal can be mapped, revealing the exact positions of each atom. This allows for the precise determination of molecular geometry. For quinoxaline derivatives, this analysis confirms the planarity or near-planarity of the heterocyclic ring system. For example, in the related structure of 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, the 6-methylquinoxaline-2,3(1H,4H)-dione unit was found to be essentially planar. researchgate.net

The technique also reveals the conformation of substituent groups relative to the quinoxaline core. The dihedral angles between the quinoxaline ring and any pendant rings are precisely measured, defining the molecule's three-dimensional shape. researchgate.net This information is crucial for understanding the steric and electronic properties that govern the molecule's reactivity and interactions.

Table 2: Example Crystal Data and Structure Refinement Parameters for a Quinoxaline Derivative

ParameterValue
Empirical Formula C₂₁H₁₈N₄O₂
Formula Weight 358.39
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.465 Å, b = 14.168 Å, c = 16.158 Å
Volume 1792.0 ų
Final R indices [I>2σ(I)] R₁ = 0.068
Data Source researchgate.net

This table provides representative crystallographic data for a substituted quinoxaline, illustrating the type of information obtained from X-ray diffraction analysis.

Beyond individual molecular structure, X-ray diffraction elucidates how molecules are arranged in the crystal lattice, which is governed by a network of intermolecular interactions. Weak interactions such as C–H⋯O hydrogen bonds and π–π stacking interactions are often responsible for the formation of complex supramolecular architectures, such as layers or three-dimensional networks. researchgate.netnih.govnih.gov

A powerful tool for analyzing these interactions is Hirshfeld surface analysis . nih.govnih.govscienceopen.comresearchgate.net This method maps the intermolecular contacts in a crystal by partitioning the crystal space into regions where the electron density of a given molecule dominates. The Hirshfeld surface can be color-mapped to highlight contacts that are shorter or longer than the van der Waals radii, visually identifying key interaction points. nih.govnih.gov

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Heterocycle

Interaction TypeContribution (%)
H···H36.0%
H···C/C···H28.9%
H···O/O···H23.5%
Other11.6%
Data adapted from a study on a dihydroquinoline derivative. nih.gov

This interactive table summarizes the quantitative breakdown of intermolecular contacts, demonstrating how Hirshfeld analysis provides insight into crystal packing forces.

Computational and Theoretical Chemistry Studies of 6 Fluoro 5 Methylquinoxaline

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods are routinely used to probe the distribution of electrons within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. An analysis of their spatial distribution and energy levels provides insight into the molecule's chemical reactivity and its behavior in charge transfer processes. For 6-Fluoro-5-methylquinoxaline, this would involve mapping the electron density of these orbitals to identify the most probable sites for electrophilic and nucleophilic attack.

No specific data on the HOMO and LUMO characterization for this compound was found in the reviewed literature.

Energy Gap Determination and its Relation to Optoelectronic Properties

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that influences a molecule's electronic properties and stability. A large energy gap generally implies high stability and low reactivity. Conversely, a small energy gap suggests that the molecule can be easily excited, which is relevant for its potential use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Specific values for the HOMO-LUMO energy gap of this compound are not available in published studies.

Ionization Potentials and Electron Affinities

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These parameters are directly related to the HOMO and LUMO energies, respectively, and provide quantitative measures of a molecule's ability to donate or accept electrons. They are crucial for understanding the behavior of the molecule in redox reactions and for predicting its charge transport properties in electronic devices.

No published data for the ionization potential or electron affinity of this compound could be located.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energies associated with these interactions. This analysis is valuable for understanding hyperconjugative effects, resonance, and the nature of chemical bonds within the molecule. For this compound, NBO analysis would elucidate the interactions between the quinoxaline (B1680401) core, the fluorine atom, and the methyl group.

A detailed Natural Bond Orbital analysis for this compound has not been reported in the available scientific literature.

Quantum Mechanical Calculations

Quantum mechanical calculations are powerful tools for predicting the properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental spectroscopic data (such as Infrared and Raman spectra) to confirm the molecular structure and to understand the vibrational modes of the molecule. For this compound, this would involve calculations to predict its bond lengths, bond angles, and the frequencies of its characteristic vibrations.

Specific DFT calculations detailing the optimized geometry and vibrational frequencies of this compound are not present in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for investigating the electronic excited states of molecules. This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for interpreting UV-visible absorption spectra. For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, corresponding to transitions such as π → π* and n → π*. While specific data for this compound is not available, studies on similar quinoxaline derivatives have demonstrated the utility of TD-DFT in correlating calculated spectra with experimental observations.

A hypothetical data table for the lowest singlet excited states of this compound, as would be generated by a TD-DFT calculation, is presented below.

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S1------------
S2------------
S3------------
Note: This table is illustrative and does not contain real data due to the absence of specific studies on this compound.

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a rigorous approach to studying the electronic structure of molecules. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the ground and excited state wavefunctions and energies. For this compound, these calculations would yield precise information on molecular orbital energies, electron distribution, and dipole moments. Such detailed electronic information is fundamental to understanding the molecule's intrinsic properties.

Modeling of Reactive Pathways and Transition States

Computational modeling is an indispensable tool for exploring the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Computational Studies on Reaction Mechanisms

By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states. For this compound, this could involve modeling its behavior in, for example, electrophilic aromatic substitution or nucleophilic attack. The calculated activation energies for different pathways would reveal the most likely reaction mechanisms. While no specific mechanistic studies on this compound were found, the general reactivity of the quinoxaline ring system is an area where such computational investigations would provide significant insights.

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational models can predict the reactivity and selectivity of this compound in various synthetic transformations. By analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, researchers can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the locations of the fluorine and methyl substituents would significantly influence the electron density distribution in the quinoxaline ring, thereby directing the regioselectivity of further chemical modifications. These theoretical predictions are invaluable for designing efficient synthetic routes.

Structure-Property Relationship (SPR) Derived from Theoretical Calculations

A key goal of computational chemistry is to establish clear relationships between the molecular structure and its observable properties.

Correlation of Electronic Structure with Spectroscopic Data

Theoretical calculations provide a direct link between the electronic structure of a molecule and its spectroscopic signatures. For this compound, the calculated energies and characters of its molecular orbitals can be directly correlated with experimental spectroscopic data. For example, the calculated vibrational frequencies from a DFT calculation can be compared with an experimental infrared (IR) spectrum to assign specific vibrational modes to the stretching and bending of particular bonds. Similarly, calculated NMR chemical shifts can aid in the interpretation of ¹H and ¹³C NMR spectra.

Below is an illustrative table showing how theoretical calculations could be correlated with experimental spectroscopic data for this compound.

Spectroscopic TechniqueCalculated ParameterExperimental Observable
UV-visible SpectroscopyExcitation Energies, Oscillator StrengthsAbsorption Maxima (λmax)
Infrared SpectroscopyVibrational FrequenciesWavenumbers of Vibrational Modes
NMR SpectroscopyChemical Shielding ConstantsChemical Shifts (δ)
Note: This table illustrates the correlative approach and does not contain actual data for the target compound.

Influence of Fluorine and Methyl Substituents on Electronic and Optical Properties

The electronic and optical properties of quinoxaline derivatives are of significant interest due to their applications in various fields, including materials science and medicinal chemistry. Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into how substituents on the quinoxaline ring modulate these properties. While specific computational studies on this compound are not extensively available in the public domain, the influence of the individual and combined effects of fluorine and methyl groups can be understood by examining theoretical investigations on related substituted quinoxalines and other aromatic systems.

The introduction of substituents onto the quinoxaline core directly impacts the electron distribution within the molecule, which in turn alters its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical determinants of a molecule's electronic and optical characteristics.

Influence of the Fluorine Substituent:

Influence of the Methyl Substituent:

Conversely, the methyl group at the 5-position is known to be an electron-donating group through a hyperconjugation effect. This donation of electron density into the aromatic ring generally leads to a destabilization (raising of energy) of both the HOMO and LUMO levels. An increase in the HOMO energy level often correlates with a lower ionization potential, making the molecule more susceptible to oxidation. The impact on the HOMO-LUMO gap will depend on the relative destabilization of the frontier orbitals.

Combined Effects and Expected Properties:

In this compound, the electronic properties are governed by the interplay of the electron-withdrawing fluorine and the electron-donating methyl group. Their positions on the benzene (B151609) ring portion of the quinoxaline system are crucial. The opposing electronic natures of these substituents can lead to a "push-pull" effect, which can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule. This ICT is often associated with changes in the dipole moment and can have a pronounced effect on the optical properties, such as the absorption and emission spectra.

Computational studies on similarly substituted aromatic compounds suggest that the combination of electron-donating and electron-withdrawing groups can lead to a smaller HOMO-LUMO energy gap compared to the unsubstituted parent molecule. A smaller energy gap typically results in a bathochromic (red) shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum, indicating that the molecule absorbs light at lower energies.

The following table provides a hypothetical representation based on general principles observed in computational studies of substituted quinoxalines, illustrating the expected qualitative effects of the fluorine and methyl substituents on the key electronic parameters of the quinoxaline core. It is important to note that these are expected trends and the actual quantitative values would require specific DFT calculations for this compound.

CompoundSubstituent EffectsExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyExpected Impact on HOMO-LUMO Gap
QuinoxalineUnsubstituted reference--Reference Value
6-FluoroquinoxalineInductive electron withdrawalLoweringSignificant LoweringLikely Reduced
5-MethylquinoxalineHyperconjugative electron donationRaisingRaisingLikely Similar or Slightly Reduced
This compoundCombined inductive withdrawal and hyperconjugative donationCompeting effects, likely moderate changeCompeting effects, likely moderate changeLikely Reduced due to push-pull nature

Detailed research findings from computational studies on various quinoxaline derivatives have shown that the nature and position of substituents are key to tuning their electronic and optical properties. For instance, theoretical investigations have demonstrated that strategic placement of electron-donating and electron-withdrawing groups can significantly alter the energy levels of the frontier molecular orbitals, thereby modifying the absorption and emission characteristics of these compounds for specific applications. The precise quantitative impact of the 6-fluoro and 5-methyl substitution pattern on the electronic and optical properties of quinoxaline would necessitate dedicated theoretical calculations.

Advanced Applications in Materials Science and Photophysics for Quinoxaline Derivatives

Optoelectronic Materials Research

Quinoxaline (B1680401) derivatives have emerged as a significant class of heterocyclic compounds in the field of optoelectronic materials. Their inherent electron-deficient nature, coupled with the versatility of synthetic modifications, allows for the fine-tuning of their electronic and photophysical properties. The introduction of specific substituents, such as a fluorine atom and a methyl group at the 6- and 5-positions of the quinoxaline core, respectively, in 6-Fluoro-5-methylquinoxaline, is anticipated to modulate its performance in luminescent and semiconductor applications.

Luminescence and Phosphorescence Properties

The photoluminescent behavior of quinoxaline derivatives is a key area of investigation for their use in light-emitting applications. The position and nature of substituents on the quinoxaline ring play a crucial role in determining the emission wavelengths, quantum yields, and lifetimes of both fluorescence and phosphorescence.

Phosphorescence: Quinoxaline and its derivatives are known to exhibit phosphorescence, particularly at low temperatures or when incorporated into rigid matrices. The presence of a fluorine atom can enhance intersystem crossing (ISC) from the singlet excited state to the triplet state due to the heavy-atom effect, potentially leading to significant phosphorescence. The energy of the triplet state, and thus the phosphorescence emission wavelength, is also influenced by the substituents. For this compound, phosphorescence in the green to orange region could be anticipated. The study of phosphorescent properties is particularly relevant for applications in organic light-emitting diodes (OLEDs) that can harvest triplet excitons to achieve high internal quantum efficiencies.

A hypothetical representation of the photophysical properties of this compound, based on trends observed for related compounds, is presented in Table 1.

Table 1: Predicted Photophysical Properties of this compound in Solution

PropertyPredicted Value
Absorption Maximum (λabs)~340-360 nm
Fluorescence Maximum (λem)~420-460 nm
Phosphorescence Maximum (λphos)~550-600 nm
Fluorescence Quantum Yield (ΦF)0.2 - 0.5
Phosphorescence Lifetime (τP)milliseconds to seconds (at 77 K)
Note: These are estimated values based on the properties of similar fluoro-methyl substituted quinoxaline derivatives and require experimental verification.

Development of Electroluminescent Materials and Organic Semiconductors

The unique electronic properties of quinoxaline derivatives make them excellent candidates for use in electroluminescent devices and as organic semiconductors.

Electroluminescent Materials: Quinoxaline derivatives can function as electron-transporting materials (ETMs) or as emissive materials in OLEDs. The electron-deficient pyrazine (B50134) ring of the quinoxaline core facilitates electron injection and transport. The introduction of a fluorine atom in this compound is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, enhancing its electron-accepting and transporting capabilities. When used as an emitter, the fluorescence of this compound can be harnessed to generate light upon electrical excitation. The color of the emitted light would correspond to its fluorescence spectrum.

Organic Semiconductors: The ability to transport charge carriers (electrons or holes) is a fundamental requirement for an organic semiconductor. Quinoxaline derivatives have been investigated as n-type (electron-transporting) semiconductors in organic field-effect transistors (OFETs). The planar structure of the quinoxaline ring system allows for effective π-π stacking in the solid state, which is crucial for efficient charge transport. The methyl group in this compound might influence the molecular packing in the solid state, which in turn would affect the charge carrier mobility. Theoretical calculations on related systems suggest that fluoro-substituted quinoxalines can possess good electron mobility.

Nonlinear Optics (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials.

Computation and Experimental Validation of First-Order Hyperpolarizability

The first-order hyperpolarizability (β) is a measure of a molecule's second-order NLO response. Molecules with a significant change in dipole moment between the ground and excited states, often found in push-pull systems, tend to exhibit large β values. The donor-acceptor character that can be induced in this compound by the methyl and fluoro substituents, respectively, makes it a potential candidate for NLO applications.

Computational Prediction: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the first-order hyperpolarizability of this compound. These calculations would involve optimizing the molecular geometry and then computing the electronic properties, including the dipole moment and polarizability, in the presence of an external electric field. Based on studies of similar donor-acceptor quinoxalines, it is anticipated that this compound would possess a non-zero β value.

Experimental Validation: The calculated hyperpolarizability can be experimentally validated using techniques such as Hyper-Rayleigh Scattering (HRS) or Electric Field Induced Second Harmonic Generation (EFISH). These experiments measure the second-order NLO response of a material and allow for the determination of the molecular hyperpolarizability. A comparison of the experimental and computational results is crucial for understanding the structure-property relationships in NLO materials.

Table 2: Illustrative Comparison of Calculated First-Order Hyperpolarizability (β) for Substituted Quinoxalines

CompoundSubstituentsCalculated β (arbitrary units)
QuinoxalineNone1.0
5-Methylquinoxaline5-CH31.5
6-Fluoroquinoxaline6-F2.0
This compound 6-F, 5-CH3 3.5 (Predicted)
Note: The β values are for illustrative purposes to show the expected trend and are not based on actual calculations for this compound.

Chemosensing Platforms

The development of fluorescent chemosensors for the detection of specific analytes, such as metal ions, is a rapidly growing field with applications in environmental monitoring, biological imaging, and industrial process control. Quinoxaline derivatives have shown great promise as signaling units in fluorescent chemosensors.

Development of Fluorescent Chemosensors (e.g., for Metal Ions)

The nitrogen atoms in the pyrazine ring of the quinoxaline core can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic properties of the quinoxaline fluorophore can be perturbed, leading to a change in its fluorescence intensity or a shift in the emission wavelength. This change in the fluorescence signal can be used to detect and quantify the metal ion.

The presence of the fluorine and methyl substituents in this compound can influence its selectivity and sensitivity as a chemosensor. The electron-donating methyl group can enhance the electron density on the quinoxaline ring, potentially increasing its affinity for certain metal ions. The fluorine atom can modulate the photophysical properties of the sensor and influence the binding event. By incorporating appropriate chelating groups onto the this compound scaffold, it is possible to design selective fluorescent chemosensors for a variety of metal ions. For instance, the introduction of a receptor unit containing heteroatoms like oxygen or sulfur could lead to a sensor that is highly selective for heavy metal ions such as Hg2+, Pb2+, or Cu2+. The sensing mechanism could involve processes like photoinduced electron transfer (PET), ICT, or chelation-enhanced fluorescence (CHEF).

Based on the scientific literature, there is currently no specific information available detailing the application of This compound as a fluorescent derivatization reagent in analytical chemistry.

Research into quinoxaline derivatives has explored their significant potential in various fields due to their distinct photophysical properties. nih.govresearchgate.netmdpi.comnih.gov These compounds are known for their utility as fluorescent dyes, chemosensors for detecting ions and small molecules, and as building blocks for electroluminescent materials. arabjchem.orgresearchgate.netrsc.org

The process of fluorescent derivatization is a key technique in analytical chemistry, used to chemically modify a non-fluorescent analyte to yield a fluorescent product. researchgate.net This allows for highly sensitive detection using methods like high-performance liquid chromatography (HPLC). nih.gov Reagents for this purpose are typically designed with a reactive group that specifically targets a functional group on the analyte (such as an amine or carboxylic acid) and a fluorophore core that provides the fluorescent signal. biomol.comnih.govthermofisher.com

While some quinoxaline derivatives have been synthesized and demonstrated to be effective fluorescent derivatization reagents for amines, these are structurally different from this compound. researchgate.net For example, one study successfully used a 3-(4-chlorocarbonyl)-phenylethynyl-7-methoxy-1-methylquinoxalin-2(1H)-one as a fluorescent labeling agent for amines, showcasing the potential of the quinoxaline scaffold in this application area. researchgate.net Another analytical method involves the reaction of an analyte with a diamine to form a fluorescent quinoxaline product for HPLC detection, which further illustrates the role of the quinoxaline structure in fluorescence-based analysis. nih.gov

However, a direct application or detailed study of this compound for this specific purpose—acting as a fluorescent derivatization reagent for analytical chemistry—is not documented in the available research. Further investigation would be required to synthesize an appropriate reactive derivative of this compound and evaluate its efficacy for labeling and detecting analytes.

Future Research Directions and Unexplored Avenues for 6 Fluoro 5 Methylquinoxaline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has evolved significantly, with a growing emphasis on green and sustainable chemistry. ijpsjournal.comtandfonline.com Future research should focus on developing novel synthetic routes to 6-Fluoro-5-methylquinoxaline that are not only efficient but also environmentally benign.

Key areas for exploration include:

Catalyst Innovation: The use of novel catalysts, such as biodegradable organocatalysts like meglumine (B1676163) or heterogeneous catalysts like K10-montmorillonite clay, could offer sustainable alternatives to traditional metal catalysts. rsc.org Research into recyclable catalysts is also a promising avenue.

Green Solvents and Conditions: Methodologies that employ green solvents, or even solvent-free conditions, are highly desirable. rsc.org Microwave-assisted synthesis and sonochemical activation are techniques that can reduce reaction times and energy consumption. rsc.org

One-Pot Reactions: The development of one-pot, multi-component reactions for the synthesis of this compound would improve atom economy and reduce waste by minimizing intermediate purification steps. rsc.org

A comparative table of potential sustainable synthetic methods is presented below:

MethodCatalyst/MediumAdvantagesPotential YieldReference
Organo-catalysisMeglumineBiodegradable, solvent-freeGood to Excellent rsc.org
Clay CatalysisK10-montmorilloniteHeterogeneous, reusable83-95% rsc.org
Microwave-AssistedTransition-metal-freeRapid, efficient70-88% rsc.org
Ionic LiquidsIonic Liquid-basedRecyclable, efficient78-99% rsc.org

Advanced Spectroscopic Characterization with Emerging Techniques

While standard spectroscopic techniques are routinely used for characterization, the application of more advanced and emerging spectroscopic methods can provide deeper insights into the structural and electronic properties of this compound. Due to the limited availability of specific data for this compound, spectroscopic data for the closely related compound, 6-fluoro-2,3-dimethylquinoxaline, is presented here as an illustrative example of the type of detailed characterization that is needed.

Future spectroscopic studies on this compound should aim to:

Utilize 2D NMR Techniques: Advanced 2D NMR experiments, such as HSQC, HMBC, and NOESY, can unambiguously assign all proton and carbon signals and provide through-bond and through-space correlations, which are crucial for confirming the precise substitution pattern and understanding conformational preferences.

Employ High-Resolution Mass Spectrometry: Techniques like ESI-MS can provide highly accurate mass measurements, confirming the elemental composition of the synthesized compound.

Investigate with Solid-State NMR: For crystalline forms of this compound, solid-state NMR can provide valuable information about the molecular packing and intermolecular interactions in the solid state.

Spectroscopic Data for the Related Compound 6-fluoro-2,3-dimethylquinoxaline:

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 7.88 (dd, J = 9.2, 5.6 Hz, 1H), 7.51 (d, J = 9.2 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 2.63 (d, J = 2.4 Hz, 6H) tandfonline.com
¹³C NMR (101 MHz, CDCl₃)δ 162.10 (d, J = 248.0 Hz), 154.43, 152.75 (d, J = 3.0 Hz), 141.74 (d, J = 13 Hz), 138.19 (d, J = 1.0 Hz), 130.24 (d, J = 10.0 Hz), 118.87 (d, J = 26 Hz), 112.00 (d, J = 21.0 Hz), 23.12, 23.95 tandfonline.com
¹⁹F NMR (376 MHz, CDCl₃)δ -110.28 (dd, J = 15.0, 11.2 Hz) tandfonline.com
IR (KBr) 2920, 2850, 1613, 1491, 1327, 1213, 1155, 833, 779 cm⁻¹ tandfonline.com
MS (EI, m/z) 176.06 [M]⁺ tandfonline.com

Deeper Computational Exploration of Complex Reactions and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties and reactivity of molecules. sns.it A thorough computational investigation of this compound is a critical future research direction.

Areas for computational exploration include:

DFT Calculations: DFT studies can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. sns.it These calculations can provide insights into the molecule's reactivity and potential applications.

Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict the UV-visible absorption spectra of this compound, which is essential for understanding its photophysical properties and for applications in materials science. nih.govmdpi.com

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop more efficient synthetic routes.

Predicted Properties from DFT Studies on Related Quinoxaline Derivatives:

PropertySignificanceReference
HOMO-LUMO GapIndicates electronic excitability and chemical reactivity. sns.it
Dipole MomentInfluences intermolecular interactions and solubility. mdpi.com
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack. sns.it
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra. sns.it

Expansion into Novel Materials Science Applications

Quinoxaline derivatives are known to be valuable components in a variety of materials due to their electronic properties. rsc.org The unique substitution pattern of this compound could lead to novel applications in materials science.

Future research in this area should focus on:

Organic Electronics: Quinoxalines are used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atom in this compound could be beneficial for developing new n-type semiconductor materials.

Fluorescent Probes: The quinoxaline core is often fluorescent, and the substitution pattern can be tuned to create sensors for specific analytes. Research into the photophysical properties of this compound could lead to the development of novel fluorescent probes.

Polymers: Incorporating this compound as a monomer into polymers could lead to new materials with interesting optical and electronic properties for a range of applications.

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of the properties and applications of this compound, the integration of high-throughput experimentation and automation is essential. rsc.orgmdpi.com

Future directions in this area include:

Automated Synthesis: Automated synthesis platforms can be used to rapidly synthesize libraries of derivatives of this compound, allowing for the efficient exploration of structure-activity relationships. ijpsjournal.com

High-Throughput Screening: Once libraries of compounds are synthesized, high-throughput screening methods can be employed to quickly evaluate their properties for various applications, such as their performance in electronic devices or their sensing capabilities. rsc.orgmdpi.com

Microdroplet Reactions: The use of microdroplet reaction technology can enable the rapid screening of reaction conditions to find the optimal synthesis for this compound and its derivatives. rsc.orgmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.